molecular formula C20H19NO5 B4593216 2-oxo-2-phenylethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

2-oxo-2-phenylethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

Cat. No.: B4593216
M. Wt: 353.4 g/mol
InChI Key: VSGVNPOCMGZGOP-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.12632271 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

Research has been conducted on the structural and spectroscopic analysis of similar compounds, providing insights into their molecular structure, vibrational wavenumbers, and electronic properties. For example, studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and its derivatives have utilized FT-IR, NMR, and DFT calculations to understand their molecular geometries, hyperpolarizabilities, and potential energy distributions (Rahul Raju et al., 2015; Y. Sheena Mary et al., 2017).

Molecular Docking and Biological Activity

Another area of application involves molecular docking studies to predict the biological activity of such compounds. Investigations into their reactive and spectroscopic properties have combined spectroscopic analysis with DFT, Molecular Dynamics (MD), and docking studies to explore their inhibitory activity against certain enzymes or biological targets (Y. Sheena Mary et al., 2017; K. Vanasundari et al., 2018).

Reactive Properties and Potential Applications

The reactive properties of these compounds have been studied to understand their behavior under various conditions. This includes the examination of their molecular electrostatic potential, natural bond orbital analysis for charge delocalization, and predictions of their nonlinear optical properties. Such studies pave the way for potential applications in materials science and pharmaceuticals, among other fields (S. Mary et al., 2017).

Properties

IUPAC Name

phenacyl 4-(4-acetylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-14(22)15-7-9-17(10-8-15)21-19(24)11-12-20(25)26-13-18(23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVNPOCMGZGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.